1-Benzyl-4-(ethylamino)piperidine-4-carboxamide - 1027-91-4

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

Catalog Number: EVT-404582
CAS Number: 1027-91-4
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Benzyl-4-(ethylamino)piperidine-4-carboxamide is a chemical compound with the linear formula C15H23N3O . It has a molecular weight of 261.37 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide involves a reduction reaction . To a solution of 1-Benzyl-4-ethylaminopiperidine-4-carboxylic acid amide in methanol, 20% Pd (OH)2 on carbon is added . The mixture is then reduced at room temperature overnight under 50 psi H2 . The mixture is filtered through a pad of Celite, and then concentrated to give a colorless solid .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide is represented by the linear formula C15H23N3O . The compound has a molecular weight of 261.36 g/mol.

Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide is a reduction reaction . The compound 1-Benzyl-4-ethylaminopiperidine-4-carboxylic acid amide is reduced using 20% Pd (OH)2 on carbon in a methanol solution .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide include a molecular weight of 261.37 and a linear formula of C15H23N3O .

Synthesis Analysis

The synthesis of CP-945,598 involves multiple steps starting from readily available precursors. [ [], []] A key step in the synthesis involves the formation of the piperidine ring system, followed by the introduction of the ethylamino and carboxamide substituents at the 4-position. [ [], []] The specific details of the synthetic procedures, including reaction conditions, reagents, and yields, can be found in the cited research articles. [ [], []]

Molecular Structure Analysis

The spatial arrangement of these substituents, particularly the chirality at the 4-position, plays a crucial role in the compound's interactions with its biological targets. [ [], []]

Metabolism and Disposition

Extensive research has been conducted on the metabolism and disposition of CP-945,598 in various species, including rats, mice, dogs, and humans. [ [], []] These studies have utilized radiolabeled CP-945,598 to track its absorption, distribution, metabolism, and excretion. The primary metabolic pathway involves N-deethylation, leading to the formation of an N-desethyl metabolite (M1). [ [], []] Further metabolism of M1 through various pathways, including amide hydrolysis, oxidation, and ribose conjugation, results in numerous novel and unusual metabolites. [ [], []]

The major circulating and excretory metabolites of CP-945,598 exhibit species-dependent variations. [ [], []] For instance, M1, M3, M4, and M5 are prominent circulating metabolites in rats, whereas M1, M3, and M4 are found in mice. [ []] In dogs, M1 and M2 are the major circulating metabolites. [ []] Additionally, gender-related differences in the metabolic profiles of CP-945,598 have been observed in rats. [ []]

Mechanism of Action

CP-945,598 acts as a selective antagonist of the cannabinoid CB1 receptor, primarily located in the central and peripheral nervous systems. [ [], []] By binding to the CB1 receptor, this compound blocks the actions of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are involved in a wide range of physiological processes, including appetite regulation, mood, and pain perception. [ [], []]

Studies have shown that CP-945,598 can displace the CB1 antagonist/inverse agonist SR141716A, indicating its ability to bind to a similar allosteric site on the receptor. [ []] Binding at this site promotes an intermediate conformation of the CB1 receptor, which explains the compound's ability to increase the equilibrium binding of the orthosteric agonist CP55,940 while antagonizing its efficacy in G protein-mediated signaling. [ []]

Physical and Chemical Properties Analysis

While comprehensive data on the specific physical and chemical properties of CP-945,598 is limited in the provided literature, it is known to be an orally active compound, suggesting good bioavailability. [ [], []] Its solubility and stability under various conditions are crucial factors for its formulation and administration in research settings. Further investigation is needed to fully elucidate its physicochemical characteristics.

Applications
  • Opioid Withdrawal: Research indicates that inhibiting the enzymes responsible for degrading endocannabinoids, like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), can reduce opioid withdrawal symptoms. [ []] CP-945,598, by blocking the CB1 receptor, may interfere with the beneficial effects of endocannabinoids in this context.
  • Signal Transduction Studies: The use of CP-945,598 in conjunction with other pharmacological tools has helped elucidate the signal transduction pathways involved in various physiological processes, such as carbachol-induced contraction in rat urinary bladder. [ []] By selectively blocking the CB1 receptor, researchers can discern the contributions of endocannabinoid signaling from other pathways.

1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-Purin-6-yl)-4-(ethylamino)Piperidine-4-Carboxamide (CP-945,598)

Compound Description: This compound is an orally active antagonist of the cannabinoid CB1 receptor. Research indicates that it is well absorbed and primarily eliminated by CYP3A4/3A5-catalyzed metabolism. CP-945,598 was investigated in phase 3 human clinical trials for the treatment of obesity. [, ]

N-Desethyl-CP-945,598 (M1)

Compound Description: This metabolite is formed by N-de-ethylation of CP-945,598 and serves as a key intermediate in its metabolic pathway. M1 undergoes further biotransformations including amide hydrolysis, oxidation, and ribose conjugation. [, ]

N-Hydroxy-M1 (M3)

Compound Description: This metabolite is formed by the N-hydroxylation of M1. Similar to M1, it can also undergo deamidation to form M4. []

Deamidated Metabolite of M1 and M3 (M4)

Compound Description: This unique metabolite is formed by deamidation of either M1 or M3, but not by decarboxylation of M2. Notably, M4 can be non-enzymatically converted to M5. []

1-Benzyl-4-aniline piperidine-4-carboxylic acid

Compound Description: This compound is synthesized as an intermediate in a novel and environmentally friendly method. This method avoids the use of large amounts of organic solvents, simplifying the process and reducing environmental pollution. []

(α)-Lipoic Acid (ALA) and 4-amino-1-benzyl piperidine Hybrid Molecules

Compound Description: These hybrid molecules, synthesized by combining ALA and 4-amino-1-benzyl piperidines, demonstrate inhibitory activity against butyrylcholinesterase (BuChE). Some also exhibit activity against acetylcholinesterase (AChE), comparable to the drug galantamine. []

1-(4-(Piperidine-1-yl methoxy)benzyl)-1H-indole-3-carboxamide Derivatives

Compound Description: In silico studies suggest that these compounds, particularly 7-substituted derivatives, may act as potent anticancer agents by targeting the estrogen receptor alpha (ER-α) in breast cancer cells. []

Properties

CAS Number

1027-91-4

Product Name

1-Benzyl-4-(ethylamino)piperidine-4-carboxamide

IUPAC Name

1-benzyl-4-(ethylamino)piperidine-4-carboxamide

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C15H23N3O/c1-2-17-15(14(16)19)8-10-18(11-9-15)12-13-6-4-3-5-7-13/h3-7,17H,2,8-12H2,1H3,(H2,16,19)

InChI Key

LPPPBYXGXSHYQJ-UHFFFAOYSA-N

SMILES

CCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N

Canonical SMILES

CCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.